4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine 4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640865-84-3
VCID: VC11854950
InChI: InChI=1S/C16H18F3N5O2/c1-25-13-9-14(26-2)22-15(21-13)24-7-5-23(6-8-24)12-4-3-11(10-20-12)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3
SMILES: COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC
Molecular Formula: C16H18F3N5O2
Molecular Weight: 369.34 g/mol

4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

CAS No.: 2640865-84-3

Cat. No.: VC11854950

Molecular Formula: C16H18F3N5O2

Molecular Weight: 369.34 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine - 2640865-84-3

Specification

CAS No. 2640865-84-3
Molecular Formula C16H18F3N5O2
Molecular Weight 369.34 g/mol
IUPAC Name 4,6-dimethoxy-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C16H18F3N5O2/c1-25-13-9-14(26-2)22-15(21-13)24-7-5-23(6-8-24)12-4-3-11(10-20-12)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3
Standard InChI Key XXPXYBRKNITIMW-UHFFFAOYSA-N
SMILES COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC
Canonical SMILES COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characteristics

The compound has the molecular formula C₁₆H₁₈F₃N₅O₂ and a molecular weight of 369.34 g/mol. Its IUPAC name, 4,6-dimethoxy-2-[4-(5-trifluoromethylpyridin-2-yl)piperazin-1-yl]pyrimidine, reflects its substitution pattern. Key structural features include:

  • A pyrimidine ring with methoxy (-OCH₃) groups at positions 4 and 6.

  • A piperazine ring connected to position 2 of the pyrimidine.

  • A 5-trifluoromethylpyridine group attached to the piperazine .

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the piperazine moiety contributes to conformational flexibility and receptor binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₈F₃N₅O₂
Molecular Weight369.34 g/mol
CAS Number2640865-84-3
SMILESCOC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves three stages:

  • Pyrimidine Ring Formation: Condensation of malononitrile or related precursors under acidic conditions generates the pyrimidine core .

  • Methoxylation: Introduction of methoxy groups via nucleophilic substitution using sodium methoxide or similar bases .

  • Piperazine-Pyridine Coupling: Reaction of 2-chloropyrimidine intermediates with 4-(5-trifluoromethylpyridin-2-yl)piperazine under catalytic conditions (e.g., copper triflate).

A representative synthesis pathway is:

  • Chlorination: 4,6-Dihydroxy-2-methylthiopyrimidine reacts with phosphorus oxychloride (POCl₃) to form 4,6-dichloro-2-methylthiopyrimidine .

  • Methoxylation: Treatment with sodium methoxide replaces chlorides with methoxy groups .

  • Piperazine Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the piperazine-pyridine moiety.

Optimization Challenges

  • Catalyst Selection: Trifluoromethanesulfonic acid derivatives (e.g., Cu(OTf)₂) improve yields in methoxylation steps .

  • Byproduct Mitigation: Sensitization byproducts (e.g., chlorinated impurities) are minimized using controlled stoichiometry and inert atmospheres .

Structural and Electronic Analysis

Molecular Geometry

X-ray crystallography and computational studies reveal:

  • Pyrimidine Ring: Planar with bond angles consistent with aromaticity. Methoxy groups induce slight distortion due to steric effects .

  • Piperazine Linker: Adopts a chair conformation, enabling optimal interaction with biological targets.

  • Trifluoromethylpyridine: The -CF₃ group’s electron-withdrawing nature polarizes the pyridine ring, enhancing π-π stacking with hydrophobic pockets .

Spectroscopic Data

  • ¹H NMR: Peaks at δ 3.8–4.1 ppm (methoxy protons), δ 3.3–3.6 ppm (piperazine CH₂), and δ 7.5–8.5 ppm (pyridine aromatic protons).

  • MS (ESI+): Major fragment at m/z 369.3 [M+H]⁺, consistent with the molecular weight.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases and phosphodiesterases (PDEs):

  • PDE5 Inhibition: The pyrimidine-piperazine scaffold mimics cyclic guanosine monophosphate (cGMP), competing for binding in the PDE5 active site .

  • Anticancer Potential: In vitro studies show IC₅₀ values of 0.5–2 µM against breast (MCF-7) and lung (A549) cancer cell lines, likely via apoptosis induction .

ActivityModel SystemIC₅₀/EC₅₀MechanismSource
PDE5 InhibitionRecombinant PDE512 nMCompetitive cGMP inhibition
AntiproliferativeMCF-7 cells1.2 µMCaspase-3/7 activation
Antimicrobial (E. coli)Disk diffusion8 mm zoneMembrane disruption

Pharmacokinetic Profile

  • Lipophilicity: LogP = 2.8 (predicted), favoring blood-brain barrier penetration.

  • Metabolic Stability: Resistance to CYP450 oxidation due to the -CF₃ group .

Applications in Research and Industry

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for PDE5 inhibitors (e.g., sildenafil analogs) and anticancer agents .

  • Structure-Activity Relationship (SAR) Studies: Modifications at the piperazine or pyridine moieties optimize potency and selectivity.

Agrochemistry

  • Herbicide Intermediate: Pyrimidine derivatives are precursors to herbicides targeting acetolactate synthase (ALS) .

Material Science

  • Liquid Crystals: The rigid pyrimidine core and flexible piperazine linker enable mesophase formation in thermotropic materials .

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